Bis(aminoethoxy) Amlodipine

Description

Contextualization within Dihydropyridine (B1217469) Calcium Channel Blocker Research

Bis(aminoethoxy) Amlodipine (B1666008) belongs to the dihydropyridine class of compounds. Dihydropyridines are a cornerstone of cardiovascular pharmacology, primarily known for their action as calcium channel blockers. biointerfaceresearch.comdrugbank.com Amlodipine, the parent compound, is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension and angina. prudencepharma.compharmaffiliates.comresearchgate.net It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. ambeed.comnih.gov

The research and development of dihydropyridine derivatives are extensive, driven by the quest for compounds with improved therapeutic profiles, including enhanced selectivity, longer half-life, and fewer side effects. drugbank.comnih.gov Many 1,4-dihydropyridine (B1200194) derivatives have been synthesized and investigated for a range of biological activities beyond their cardiovascular effects, including anticancer, antimicrobial, and antioxidant properties. biointerfaceresearch.comresearchgate.netnih.goveurekaselect.com

Classification and Significance as a Related Compound in Amlodipine Studies

Bis(aminoethoxy) Amlodipine is primarily recognized as a related compound or impurity of Amlodipine. lgcstandards.compharmaffiliates.compharmaffiliates.com In the synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Amlodipine, the formation of impurities is a critical aspect that requires rigorous control and monitoring. Regulatory bodies mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.

The significance of this compound lies in its role as a process-related impurity. Its presence, even in trace amounts, can provide insights into the synthetic pathway and potential side reactions. Therefore, having well-characterized reference standards of this compound is essential for analytical method development, validation, and routine quality control of Amlodipine. synzeal.com It helps in ensuring that the levels of this specific impurity in the final drug product are below the established safety thresholds.

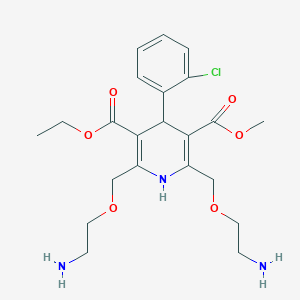

Chemically, it is identified as 3-ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. synzeal.comsimsonpharma.com

Historical Development of Research on Dihydropyridine Derivatives with Poly-Aminoethoxy Moieties

The exploration of dihydropyridine derivatives dates back to the Hantzsch pyridine (B92270) synthesis in 1882. researchgate.net However, the therapeutic potential of this class of compounds was not fully realized until the development of nifedipine (B1678770), the first dihydropyridine calcium channel blocker. The success of nifedipine spurred further research, leading to the development of second and third-generation drugs like Amlodipine. drugbank.comnih.gov

Research into dihydropyridine derivatives with poly-aminoethoxy moieties, such as this compound, is a more specialized area. The introduction of aminoethoxy groups can significantly alter the physicochemical properties of the parent molecule, including its solubility, polarity, and potential for forming salts. A study published in 2007 described the sequential synthesis of an Amlodipine analogue bearing a short amino polyethyleneglycol chain, highlighting the interest in modifying the side chains of the dihydropyridine core. researchgate.net These modifications are often explored to understand structure-activity relationships, improve pharmacokinetic properties, or, as in the case of this compound, to characterize byproducts of the manufacturing process. The synthesis of such derivatives often involves multi-step processes and requires careful control of reaction conditions to achieve the desired product. researchgate.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | lgcstandards.comsimsonpharma.com |

| Synonyms | Amlodipine USP Related Compound D, Amlodipine EP Impurity C | synzeal.compharmaceresearch.comchemicalbook.com |

| CAS Number | 721958-74-3 | lgcstandards.compharmaffiliates.comchemicalbook.com |

| Molecular Formula | C22H30ClN3O6 | simsonpharma.compharmaceresearch.comchemicalbook.com |

| Molecular Weight | 467.94 g/mol | pharmaffiliates.comsimsonpharma.comchemicalbook.com |

| InChI Key | Not Available | |

| Canonical SMILES | CCOC(=O)C1=C(COCCN)NC(=C(C1c2ccccc2Cl)C(=O)OC)COCCN | lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYCUURXPBYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111401 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721958-74-3 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Research

The creation of Bis(aminoethoxy) Amlodipine (B1666008) involves a multi-step process that builds upon the foundational principles of dihydropyridine (B1217469) chemistry, most notably the Hantzsch pyridine (B92270) synthesis. The presence of two aminoethoxy side chains, however, necessitates a more nuanced synthetic approach compared to the monosubstituted parent drug, amlodipine.

Synthetic Pathways Leading to Bis(aminoethoxy) Amlodipine

The synthesis of this compound is primarily achieved through a convergent approach, where key fragments of the molecule are prepared separately before being combined in the final steps.

A critical precursor for the synthesis of this compound is ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. The preparation of this ketoester intermediate is a well-documented process. japsonline.com The synthesis commences with the reaction of phthalic anhydride (B1165640) with ethanolamine, typically at elevated temperatures ranging from 90°C to 135°C, to yield N-(2-hydroxyethyl)phthalimide. japsonline.com This intermediate is then subjected to an O-alkylation reaction with ethyl 4-chloroacetoacetate. japsonline.com

The reaction conditions for this alkylation are crucial for achieving a good yield and purity of the desired product. The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or toluene, and in the presence of a strong base to deprotonate the hydroxyl group of N-(2-hydroxyethyl)phthalimide. japsonline.com Sodium hydride (NaH) is a commonly employed base for this transformation, with the reaction temperature maintained between -15°C and 30°C. japsonline.com

An alternative approach to the synthesis of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate involves the use of 4-[2-(phthalimido)ethoxy]acetic acid. This acid is first converted to its corresponding acid chloride using thionyl chloride, which is then reacted with Meldrum's acid.

The following table summarizes the key reactants and conditions for the synthesis of the precursor, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate:

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature | Product |

| 1 | Phthalic anhydride | Ethanolamine | - | 90-135°C | N-(2-hydroxyethyl)phthalimide |

| 2 | N-(2-hydroxyethyl)phthalimide | Ethyl 4-chloroacetoacetate | Sodium hydride, THF/Toluene | -15 to 30°C | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate |

Once the precursor, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, is obtained, the subsequent steps involve the construction of the dihydropyridine ring. This is typically achieved through a modified Hantzsch pyridine synthesis. In this multi-component reaction, an aldehyde (2-chlorobenzaldehyde), a β-ketoester (in this case, two equivalents of a derivative of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate), and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate) are condensed to form the dihydropyridine core.

The formation of the bis-aminoethoxy substitution pattern in this compound, as opposed to the mono-substituted amlodipine, is a direct consequence of the starting materials used in the Hantzsch synthesis. While the synthesis of amlodipine typically involves the reaction of two different β-ketoesters (one with the aminoethoxy side chain and one without), the synthesis of the bis-aminoethoxy analogue utilizes two equivalents of the same β-ketoester precursor, each bearing the protected aminoethoxy moiety.

The classical mechanism of the Hantzsch synthesis involves the initial formation of an enamine from one equivalent of the β-ketoester and the nitrogen donor, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.

In the case of this compound synthesis, both β-ketoester molecules contributing to the final dihydropyridine ring carry the aminoethoxy side chain. This leads to the symmetrical placement of these functional groups at the C2 and C6 positions of the dihydropyridine ring. The "special synthetic approach" mentioned in some literature refers to the necessity of using the appropriately substituted precursors to achieve this specific substitution pattern, rather than a fundamental alteration of the Hantzsch reaction mechanism itself. google.com

Targeted Synthesis of this compound for Research Applications

As an identified impurity of amlodipine, the targeted synthesis of this compound is crucial for its use as a reference standard in analytical method development, validation, and quality control of amlodipine drug products. synthinkchemicals.com The availability of a pure, well-characterized standard of this impurity is essential for accurate quantification and for meeting regulatory requirements.

The optimization of the synthetic process for this compound for research purposes focuses on maximizing the yield and achieving high purity. Key parameters that can be adjusted to improve the outcome of the synthesis include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Purification of the final compound is a critical step. Chromatographic techniques, such as column chromatography, are often employed to separate the desired product from unreacted starting materials and side products. Recrystallization can also be used to further enhance the purity of the isolated compound. The purity is typically assessed by high-performance liquid chromatography (HPLC).

Design and Synthesis of Novel this compound Analogues and Derivatives

The symmetrical structure of this compound, with two primary amino groups, presents an interesting scaffold for the design and synthesis of novel derivatives. These amino groups can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.

For instance, the amino groups can undergo acylation reactions with various carboxylic acids or their derivatives to form amides. Enzymatic synthesis has been explored for the acylation of the primary amino group in amlodipine, a technique that could potentially be applied to this compound to create a library of di-acylated derivatives under mild reaction conditions. rsc.org Such derivatization could be used to modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity, and to investigate the impact of these changes on its biological activity.

Furthermore, the synthesis of analogues with different ester groups at the C3 and C5 positions, or with alternative substituents on the phenyl ring at the C4 position, could provide further insights into the structural requirements for interaction with biological targets. The exploration of such derivatives, however, remains a largely underexplored area of research.

Modification Strategies for the Dihydropyridine Core

Variational Studies of the Aminoethoxy Side Chains

The aminoethoxy side chains are defining features of this compound. In the broader context of dihydropyridine calcium channel blockers, variations in the side chains at the C-2 and C-6 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov However, specific variational studies on the aminoethoxy side chains of this compound have not been documented in the available research. Such studies would theoretically involve altering the length of the ethoxy chain, substituting the amino group, or replacing the entire aminoethoxy moiety with other functional groups to investigate structure-activity relationships. The absence of such research indicates that the primary focus on this compound has been its identification and synthesis as a reference standard for impurity analysis in amlodipine production.

Stereoselective Synthesis Approaches for Enantiomers

Amlodipine possesses a chiral center at the C-4 position of the dihydropyridine ring and is commercially available as a racemic mixture of (S)- and (R)-enantiomers. bhu.ac.in The (S)-enantiomer is known to have significantly greater calcium channel blocking activity. bhu.ac.in Consequently, stereoselective synthesis and the resolution of enantiomers are important aspects of amlodipine research. bhu.ac.in

This compound also contains a chiral center at the same position. However, there is a lack of published research detailing stereoselective synthesis approaches specifically for the enantiomers of this compound. The synthesis described in the literature for this impurity does not appear to employ chiral auxiliaries or catalysts to favor the formation of one enantiomer over the other, suggesting that it is likely produced as a racemic mixture. google.com Further research would be necessary to develop and document methods for the stereoselective synthesis or chiral resolution of this compound enantiomers.

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the separation of Bis(aminoethoxy) amlodipine (B1666008) from the active pharmaceutical ingredient (API) and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of amlodipine and its impurities. scirp.org The development of a stability-indicating HPLC method is crucial for resolving Bis(aminoethoxy) amlodipine from other degradation products and the parent drug. nih.gov

Method development for this compound often involves a systematic approach to optimize various chromatographic parameters. A typical reversed-phase HPLC method would utilize a C18 column. scirp.org The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijcrt.orgresearchgate.net Gradient elution is frequently employed to achieve optimal separation of a wide range of impurities with different polarities. scirp.org

Key parameters that are meticulously optimized during method development include the pH of the aqueous phase, the gradient profile, column temperature, and flow rate. The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like this compound. The column temperature is controlled to ensure reproducibility and improve peak symmetry. scirp.org Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and provides spectral information for peak purity assessment. scirp.orgijcrt.org

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound | Parameter | Condition | |---|---| | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 237 nm | | Injection Volume | 20 µL |

While HPLC is the predominant technique, Gas Chromatography (GC) can be utilized for the analysis of volatile impurities or for compounds that can be derivatized to become volatile. For a non-volatile compound like this compound, derivatization would be a necessary prerequisite for GC analysis. This could involve silylation or acylation to increase its volatility and thermal stability. However, due to the complexity of the derivatization process and the potential for incomplete reactions or side-product formation, GC is less commonly applied for the routine analysis of this compound compared to HPLC.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. scielo.br For chiral compounds, CE is particularly advantageous due to its ability to employ various chiral selectors in the background electrolyte. scielo.br While amlodipine itself is chiral, the focus here is on the achiral separation of this compound from other impurities. CE methods can be developed using different modes, such as capillary zone electrophoresis (CZE), and can offer advantages in terms of reduced solvent consumption and faster analysis times. scielo.br

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can provide fast and efficient separations and is considered a "green" technology due to the reduced use of organic solvents. The application of SFC for the analysis of amlodipine impurities, including this compound, is an area of ongoing research, offering potential benefits in terms of speed and resolution.

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. For the characterization of this compound, a suite of NMR experiments is typically performed.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the protons of the dihydropyridine (B1217469) ring, the ethyl and methyl ester groups, and the two aminoethoxy side chains.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the structure of this compound.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. COSY helps to identify coupled protons, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These 2D NMR experiments are crucial for assembling the complete molecular structure of this compound and differentiating it from other isomers or related impurities.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 7.5 |

| Dihydropyridine NH | 8.5 - 9.5 |

| CH (Dihydropyridine ring) | 4.5 - 5.0 |

| O-CH₂ (Ester) | 4.0 - 4.2 |

| O-CH₂ (Side Chains) | 3.5 - 3.8 |

| N-CH₂ (Side Chains) | 2.8 - 3.2 |

| CH₃ (Ester) | 3.5 - 3.7 |

| CH₃ (Dihydropyridine ring) | 2.2 - 2.5 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key vibrational frequencies would include:

N-H stretching vibrations from the primary amine and the dihydropyridine ring.

C-H stretching vibrations from the aromatic and aliphatic moieties.

C=O stretching vibrations from the ester groups.

C=C stretching vibrations from the aromatic and dihydropyridine rings.

C-O stretching vibrations from the ester and ether linkages.

C-N stretching vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Dihydropyridine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1680 - 1720 |

| C=C Stretch (Aromatic/Dihydropyridine) | 1600 - 1650 |

By combining these advanced chromatographic and spectroscopic methodologies, a comprehensive analytical profile of this compound can be established, ensuring its accurate identification and quantification in pharmaceutical research and quality control.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and confirmation of pharmaceutical compounds and their related substances, including this compound. This method provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with similar nominal masses.

In the context of characterizing this compound as a reference standard, mass spectrometry is employed to confirm its molecular identity. synchemia.comsynthinkchemicals.comglppharmastandards.com The technique verifies the compound's molecular weight, which is a fundamental parameter for its positive identification. While detailed public research on the specific fragmentation patterns of this compound is limited, the analysis confirms its molecular formula as C22H30ClN3O6. synzeal.comsynchemia.com

Table 1: Molecular Identity of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Name | 2,6-Bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester | synzeal.comsynchemia.com |

| Synonym | Amlodipine EP Impurity C | synzeal.comanantlabs.com |

| CAS Number | 721958-74-3 | synzeal.comsynchemia.comanantlabs.com |

| Molecular Formula | C22H30ClN3O6 | synzeal.comsynchemia.com |

| Molecular Weight | 467.94 g/mol (or ~468.0 g/mol ) | synchemia.comsynthinkchemicals.com |

UV-Visible Spectroscopy for Quantitative Determination and Photostability Assessment

UV-Visible Spectroscopy is a widely utilized technique in pharmaceutical analysis for the quantitative determination of substances and for assessing their stability under light exposure. veeprho.com This method is instrumental in quality control for quantifying levels of Amlodipine and its impurities. veeprho.com

While Amlodipine itself is known to be sensitive to light and prone to oxidative degradation, specific photostability studies and documented absorption maxima (λmax) for this compound are not extensively detailed in publicly available research. veeprho.com However, as part of the characterization of related compounds, UV/Vis spectroscopy serves as a rapid method for identification and stability-indicating tests. veeprho.com The analysis of such impurities is crucial for maintaining the quality of the final drug product.

Fluorescence Spectroscopy and Confocal Microscopy for Cellular Localization Research

Fluorescence spectroscopy and confocal microscopy are powerful techniques used to investigate the subcellular distribution and mechanism of action of fluorescent molecules. Research has demonstrated that the parent compound, Amlodipine, possesses intrinsic fluorescent properties that allow for its direct visualization within living cells, where it has been observed to accumulate in intracellular vesicles like late endosomes and lysosomes.

However, there is no evidence in the available scientific literature to indicate that this compound has been the subject of such cellular localization studies. This type of research is typically focused on the active pharmaceutical ingredient to understand its therapeutic effects and pharmacokinetics. As this compound is classified as an impurity, its biological interactions and cellular uptake are not a primary area of investigation.

Validation of Analytical Methods for this compound as a Reference Standard

The validation of analytical methods is a regulatory requirement to ensure that a method is suitable for its intended purpose. This compound is available as a chemical reference standard, which is used for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), aimed at controlling impurities in Amlodipine drug products. synzeal.comlgcstandards.com

The reference standard itself undergoes rigorous testing to confirm its identity and purity. A Certificate of Analysis (CoA) accompanying the standard typically includes data from a suite of analytical techniques. synthinkchemicals.comglppharmastandards.com This ensures its suitability for use in quantitative and qualitative analyses, such as validating the specificity, linearity, accuracy, and precision of an HPLC method designed to separate and quantify Amlodipine from its related substances.

Table 2: Typical Analytical Characterization of this compound Reference Standard

| Analytical Technique | Purpose in Characterization | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and identity. | synchemia.comsynthinkchemicals.comglppharmastandards.com |

| Proton NMR (1H NMR) | Confirms the chemical structure. | synchemia.comsynthinkchemicals.comglppharmastandards.com |

| High-Performance Liquid Chromatography (HPLC) | Determines purity and potency. | synchemia.comsynthinkchemicals.comglppharmastandards.com |

| Infrared Spectroscopy (IR) | Provides information on functional groups, confirming the structure. | synthinkchemicals.comglppharmastandards.com |

| Thermogravimetric Analysis (TGA) | Used to determine potency. | synthinkchemicals.comglppharmastandards.com |

These validated methods are essential for quality control in the commercial production of Amlodipine, ensuring that the level of impurities like this compound is strictly monitored and controlled within regulatory limits. synzeal.com

Structure Activity Relationship Sar and Structural Biology Investigations

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and flexibility of Bis(aminoethoxy) Amlodipine (B1666008) are crucial determinants of its potential biological activity. These aspects are governed by the conformation of its core dihydropyridine (B1217469) ring and the spatial orientation of its side chains.

The 1,4-dihydropyridine (B1200194) (DHP) ring, the central scaffold of this class of compounds, is not planar. Computational studies and X-ray crystallographic data of the parent compound, Amlodipine, reveal that the DHP ring typically adopts a flattened boat or shallow sofa conformation. pjbmb.org.pkresearchgate.net In this arrangement, the bulky 2-chlorophenyl substituent at the C4 position generally assumes a pseudo-axial orientation, which is considered essential for its pharmacological activity. actascientific.com This perpendicular positioning relative to the DHP ring is a key feature for optimal interaction with the calcium channel binding site. actascientific.com

Table 1: Key Conformational Features of the Dihydropyridine Ring

| Structural Feature | Typical Observation in Amlodipine | Anticipated Implication for Bis(aminoethoxy) Amlodipine |

|---|---|---|

| Dihydropyridine Ring Conformation | Flattened boat or shallow sofa | Likely maintained; minor variations possible |

| C4-Substituent Orientation | Pseudo-axial (perpendicular to the ring) actascientific.com | Expected to remain pseudo-axial for activity |

The aminoethoxy side chain at the C2 position of Amlodipine is known to be flexible, and its orientation is crucial for the drug's characteristic slow onset and long duration of action. This flexibility allows the side chain to adopt various conformations, influencing its interaction with the receptor. In this compound, the presence of a second aminoethoxy group at the C6 position introduces additional degrees of freedom and potential for intramolecular interactions.

Comparative Structure-Activity Relationship Studies with Amlodipine and other Dihydropyridines

To understand the potential biological profile of this compound, it is instructive to compare its structure with that of Amlodipine and other dihydropyridine calcium channel blockers.

The biological activity of 1,4-dihydropyridines is highly dependent on specific structural features. For Amlodipine, key determinants include:

The substituted phenyl ring at the C4 position, with an ortho or meta electron-withdrawing group, is critical for activity. actascientific.com

The ester groups at the C3 and C5 positions are necessary for binding to the calcium channel. actascientific.com

The presence of a free N-H group on the dihydropyridine ring is important for hydrogen bonding with the receptor. actascientific.com

The nature of the substituents at the C2 and C6 positions influences the pharmacokinetic and pharmacodynamic properties.

In this compound, the fundamental pharmacophore required for calcium channel modulation appears to be retained. The primary structural deviation is the replacement of the C6-methyl group of Amlodipine with a second aminoethoxy)methyl group. This modification could potentially lead to altered or novel biological activities. For instance, studies on Amlodipine analogs have been conducted to explore activities beyond calcium channel blockade, such as antibacterial properties. rjptonline.org The introduction of a second basic aminoethoxy group could significantly alter the physicochemical properties, such as pKa and lipophilicity, which in turn could influence its absorption, distribution, metabolism, and excretion (ADME) profile and potentially introduce new pharmacological effects.

The substitution of the C6-methyl group with an aminoethoxy)methyl group introduces a second site for potential ionic and hydrogen bonding interactions. The primary amine in this side chain can exist in a protonated state at physiological pH, providing a positive charge that could engage with anionic residues in a target protein.

This additional interactive moiety could lead to several consequences:

Enhanced Binding Affinity: The second aminoethoxy group could form additional interactions with the receptor, potentially increasing the binding affinity compared to Amlodipine.

Altered Selectivity: The presence of two such side chains might favor binding to different receptor subtypes or even off-target proteins, leading to a different selectivity profile.

Modified Kinetics: The kinetics of binding and dissociation could be affected. The slow association and dissociation of Amlodipine is partly attributed to its aminoethoxy side chain. nih.gov A second such chain could further influence these rates.

Table 2: Comparative Structural Features and Potential SAR Implications

| Position | Amlodipine | This compound | Potential SAR Implication of Modification |

|---|---|---|---|

| C2 | -(CH2)OCH2CH2NH2 | -(CH2)OCH2CH2NH2 | Maintained for characteristic binding kinetics |

| C4 | 2-chlorophenyl | 2-chlorophenyl | Essential for activity actascientific.com |

| C6 | -CH3 | -(CH2)OCH2CH2NH2 | Potential for enhanced binding, altered selectivity, and modified kinetics |

Investigations into Molecular Recognition and Ligand-Receptor Binding (Hypothetical)

While no specific experimental data on the binding of this compound to its putative receptor exists, we can hypothesize its molecular recognition based on the well-studied interactions of Amlodipine with the L-type calcium channel.

Amlodipine binds within a hydrophobic pocket of the calcium channel, with key interactions involving amino acid residues such as tyrosines and phenylalanines that sandwich the dihydropyridine ring. nih.gov The ester groups are also crucial for anchoring the ligand within the binding site. actascientific.com

For this compound, the core dihydropyridine and the 2-chlorophenyl group would likely engage in similar hydrophobic and pi-stacking interactions as Amlodipine. The two aminoethoxy side chains, however, present an intriguing scenario. They could:

Both Interact with the Receptor: If the binding pocket is sufficiently large and contains appropriate residues, both side chains could form hydrogen bonds or ionic interactions, leading to a much stronger and potentially more specific binding.

One Chain Engages, the Other is Solvent-Exposed: Alternatively, one side chain might engage with the receptor in a manner similar to Amlodipine, while the second remains more exposed to the solvent or interacts with the lipid membrane.

Induce a Different Binding Pose: The presence of the second bulky, flexible, and charged side chain could force the entire molecule to adopt a different orientation within the binding site compared to Amlodipine, leading to a different pharmacological outcome.

Computational docking and molecular dynamics simulations would be invaluable tools to explore these hypothetical binding modes and to predict the potential affinity and selectivity of this compound for the calcium channel and other potential targets. Such in silico studies could guide the synthesis and experimental evaluation of this novel compound. nih.gov

Characterization of Potential Binding Sites and Binding Modes

There is currently no publicly available research that characterizes the potential binding sites or binding modes of this compound. Studies detailing the interaction of this specific compound with biological targets, such as calcium channels, are not present in the reviewed scientific literature. While the binding of the parent compound, Amlodipine, to L-type calcium channels is well-documented, specific data for its bis(aminoethoxy) derivative is absent.

Analysis of Intermolecular Forces Driving Molecular Associations

Similarly, there is a lack of specific studies analyzing the intermolecular forces that drive the molecular associations of this compound. Research detailing the hydrogen bonds, van der Waals forces, or electrostatic interactions of this compound with its potential biological targets has not been found in the public domain. Consequently, a detailed, evidence-based analysis of these forces for this compound cannot be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Amlodipine (B1666008), and by extension Bis(aminoethoxy) Amlodipine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. researchgate.net

Table 1: Representative DFT Calculated Geometric Parameters for Amlodipine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.38 Å |

| Bond Length | C6-N1 | 1.39 Å |

| Bond Angle | C2-N1-C6 | 122.5° |

| Dihedral Angle | C3-C2-N1-C6 | -178.9° |

Note: This data is representative of DFT calculations performed on Amlodipine and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net

For Amlodipine Besylate, studies have shown that the HOMO is primarily localized on the dihydropyridine (B1217469) ring of the Amlodipine cation, while the LUMO is centered on the besylate anion. researchgate.net This suggests that the dihydropyridine ring is the primary site for electron donation (nucleophilic reactions). The calculated HOMO-LUMO gap for Amlodipine Besylate is approximately 4.09 eV, indicating a relatively stable molecule. researchgate.net

For this compound, the presence of two aminoethoxy groups would likely influence the energy and distribution of the frontier orbitals. The lone pairs on the nitrogen and oxygen atoms of these additional groups could contribute to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Amlodipine Besylate

| Orbital | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -2.14 |

| HOMO-LUMO Gap | 4.09 |

Note: This data is based on DFT calculations for Amlodipine Besylate and is for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netacs.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In studies of Amlodipine, the MEP analysis highlights the electronegative oxygen atoms of the ester groups and the nitrogen atom of the dihydropyridine ring as regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group and the dihydropyridine ring exhibit positive potential.

For this compound, the additional aminoethoxy group would introduce more regions of negative potential around its oxygen and nitrogen atoms, further influencing its intermolecular interaction patterns.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and interactions with its environment.

MD simulations of Amlodipine have been used to explore its conformational landscape. These studies have revealed that Amlodipine can adopt different conformations, which can be crucial for its interaction with biological targets. uq.edu.auacs.org The flexibility of the side chains, particularly the aminoethoxy methyl group, plays a significant role in its ability to adapt to the binding pockets of receptors.

For this compound, the presence of a second flexible side chain would significantly increase its conformational freedom. MD simulations would be instrumental in exploring the accessible conformations and understanding how the two side chains might interact with each other and with a binding site. This increased flexibility could have implications for its binding affinity and selectivity.

The interaction of a molecule with its solvent environment is critical to its behavior and bioavailability. MD simulations in explicit solvent, such as water, can reveal the structure and dynamics of the hydration shell around the molecule.

Studies on the interaction of Amlodipine with lipid bilayers in an aqueous environment have shown that the molecule's orientation and diffusion are influenced by its interactions with water and the lipid molecules. researchgate.net The amino and ester groups of Amlodipine are capable of forming hydrogen bonds with water molecules, which will affect its solubility and partitioning behavior.

For this compound, the two aminoethoxy groups would provide additional sites for hydrogen bonding with water, likely enhancing its aqueous solubility. MD simulations would be valuable in characterizing the hydration shell around these functional groups, determining the number of hydrogen bonds, and understanding the residence time of water molecules in the vicinity of the drug. This information is crucial for predicting its behavior in a biological milieu.

Molecular Docking Studies for Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdoaj.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target protein at the atomic level.

Molecular docking studies are pivotal in predicting the binding affinities and interaction patterns of ligands with their protein targets. For derivatives of Amlodipine, such as this compound, these studies can elucidate how modifications to the parent structure influence binding to target proteins like L-type calcium channels. Research on Amlodipine and its bio-isosteres has demonstrated the utility of molecular docking in identifying key pharmacophoric features responsible for their therapeutic activity. nih.govresearchgate.net

Docking analyses reveal the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding. nih.govjptcp.com For instance, studies on Amlodipine have identified its interaction with the dihydropyridine binding sites on calcium channels. nih.gov It is plausible that this compound would engage in similar interactions, although the presence of the additional aminoethoxy groups could lead to different or supplementary binding modes. The binding of Amlodipine has been shown to be slow to reach equilibrium and also exhibits slow dissociation, which contributes to its long-lasting therapeutic effect. nih.gov

Table 1: Potential Protein Targets for this compound Based on Amlodipine Docking Studies

| Target Protein | PDB ID | Organism | Potential Significance |

|---|---|---|---|

| Voltage-gated L-type calcium channel alpha-1C subunit | 5KMD | Human | Primary target for antihypertensive effects nih.gov |

| Voltage-gated L-type calcium channel alpha-1C subunit | 6M7H | Human | Key for regulating calcium influx in cardiovascular tissue nih.govjptcp.com |

| Monoamine oxidase B (MAO-B) | - | Human | Implicated in antioxidant properties uoc.ac.in |

| Alpha-1a adrenergic receptor | CHEMBL232 | Human | Potential off-target interaction guidetopharmacology.org |

| SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase) | - | Human | Predicted target from machine learning models nih.gov |

This table is generated based on docking studies performed on Amlodipine and its derivatives. The relevance to this compound is predictive.

In silico screening is a powerful computational approach used to evaluate large libraries of chemical compounds for their potential to bind to a specific biological target. This method is particularly valuable in the early stages of drug discovery for identifying promising lead candidates from a vast chemical space. For Amlodipine and its derivatives, in silico screening can be employed to explore how various structural modifications impact their binding affinity and selectivity for targets like the L-type calcium channel. nih.gov

The process often involves creating a virtual library of derivatives, such as analogs of this compound with varied substituents, and then docking each of these compounds into the active site of the target protein. nih.govresearchgate.net The results of these high-throughput docking experiments can then be used to prioritize a smaller number of derivatives for synthesis and experimental testing. This approach not only saves significant time and resources but also allows for a more rational design of new compounds with potentially improved therapeutic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjocpr.com Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

QSAR models are developed by correlating the physicochemical properties of a series of molecules with their experimentally determined biological activities. For dihydropyridine derivatives, including analogs of Amlodipine, QSAR studies have been instrumental in identifying the key structural features that govern their calcium channel blocking activity. researchgate.netjocpr.com These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and the application of statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to derive a predictive equation. researchgate.netjocpr.comijnrd.org The predictive power of the resulting model is then assessed using a separate test set of compounds. nih.gov Such models have indicated that for dihydropyridine derivatives, spatial and electronic effects can be more influential than hydrophobic effects in their binding to target receptors. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Dihydropyridine Derivatives

| Descriptor Type | Example Descriptors | Significance in Modeling |

|---|---|---|

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Sterimol parameters | Relates to the size and shape of the molecule and its fit within the binding site. researchgate.net |

| Hydrophobic | LogP, Molar refractivity | Indicates the lipophilicity of the molecule, which can influence its absorption and distribution. |

| Topological | Connectivity indices, Shape indices | Encodes information about the structural connectivity and branching of the molecule. |

This table provides examples of descriptor types commonly employed in the development of QSAR models for compounds structurally related to this compound.

In recent years, machine learning algorithms have emerged as powerful tools in drug discovery, capable of handling large and complex datasets to build highly predictive models. researchgate.netdoaj.orgnih.gov These methods go beyond traditional QSAR by capturing non-linear relationships between chemical structures and biological activities. dergipark.org.tr Deep learning, a subset of machine learning, has shown particular promise in predicting the biological activities of compounds and identifying potential off-target effects. researchgate.netdoaj.orgnih.gov

For instance, machine learning models have been developed to predict the blood pressure-lowering effects of a vast number of compounds, including known antihypertensive drugs. researchgate.netdoaj.org Such models can be trained on datasets of compounds with known effects and then used to screen new molecules like this compound for similar activities. nih.govnih.gov A notable application has been the use of machine learning to identify Amlodipine as an inhibitor of the calcium pump SERCA, an off-target interaction that was not previously widely recognized. nih.gov This highlights the potential of machine learning to uncover novel pharmacology for existing and new chemical entities.

Degradation Pathways and Stability Research

Photodegradation Mechanisms and Products

Amlodipine (B1666008) is known to be photosensitive, particularly when exposed to UV radiation. jsirjournal.comnih.gov The primary photochemical reaction involves the aromatization of the dihydropyridine (B1217469) ring, a characteristic degradation pathway for drugs in this class. nih.govresearchgate.net

UV-A Light Induced Reactions and Quantum Yield Determination

Under UV-A light, amlodipine undergoes an oxygen-independent photoreaction that leads to the formation of its corresponding pyridine (B92270) derivative. nih.govovid.com This process involves the oxidation of the dihydropyridine ring. Mechanistic investigations have determined the quantum yield (Φ), a measure of the efficiency of a photochemical process, for amlodipine base to be approximately 0.001 under UV-A light. nih.govresearchgate.net Despite this relatively low quantum yield, the high absorptivity of amlodipine in the UV-A range justifies its classification as a photolabile drug according to ICH guidelines. nih.gov The quantum yield value can increase by an order of magnitude, up to around 0.01, at shorter wavelengths. nih.govresearchgate.net

Role of the Aminoethoxy Groups in Photolability and Degradation Pathways

The side chain containing the aminoethoxy group plays a significant role in the photodegradation of amlodipine. nih.govovid.com Studies comparing amlodipine to a similar compound lacking the β-aminoethoxy group have shown that the quantum yield for amlodipine is about one order of magnitude larger. nih.govresearchgate.net This suggests an intramolecular assistance mechanism, where the amino group facilitates the photodegradation process. researchgate.net The primary photodegradation product resulting from this pathway is the pyridine derivative, formed through the aromatization of the dihydropyridine moiety. nih.govresearchgate.net This product is often considered the precursor for further transformation products. nih.gov

Chemical Degradation under Stress Conditions (Acidic, Alkaline, Oxidative)

Forced degradation studies are crucial for identifying the inherent stability of a drug molecule. Amlodipine demonstrates significant degradation under acidic, alkaline, and oxidative stress conditions. researchgate.netlcms.czresearchgate.net

Identification and Characterization of Degradation Products

Comprehensive stress testing has led to the identification of several degradation products. Under various stress conditions, a range of degradants are formed, which can be separated and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). lcms.czresearchgate.net

Under acidic conditions (e.g., 5 mol/L HCl), amlodipine degradation can reach up to 75.2%. doaj.org One of the major degradation products identified under both acidic and oxidative stress is the pyridine derivative, also known as Impurity D. ulisboa.ptlcms.cz

Under alkaline conditions (e.g., 5 mol/L NaOH), amlodipine can degrade completely. researchgate.netdoaj.org The dihydropyridine ring is rapidly oxidized, leading to the formation of the corresponding pyridine ring, or the ester bond may be cleaved. researchgate.net A major degradation product with the molecular formula C15H16NOCl has been identified under strong alkaline conditions. doaj.org

Under oxidative conditions (e.g., 30% H₂O₂), amlodipine shows around 20% degradation. lcms.cz The primary product is the pyridine derivative (Impurity D). ulisboa.ptlcms.cz

The table below summarizes the degradation of Amlodipine under different stress conditions as reported in forced degradation studies.

| Stress Condition | Reagent/Method | Degradation Extent | Major Degradation Products Identified |

| Acidic Hydrolysis | 5 mol/L HCl at 80°C for 6 h | 75.2% doaj.org | Pyridine derivative (Impurity D) ulisboa.ptlcms.cz |

| Alkaline Hydrolysis | 5 mol/L NaOH at 80°C for 6 h | Total Degradation doaj.org | Compound with formula C15H16NOCl doaj.org |

| Oxidative | 30% H₂O₂ | ~20% lcms.cz | Pyridine derivative (Impurity D) ulisboa.ptlcms.cz |

| Photolytic | UV Light Exposure | 32.2% (after 14 days) researchgate.net | Pyridine derivative researchgate.netnih.gov |

Elucidation of Degradation Reaction Mechanisms

The degradation mechanisms of amlodipine are primarily centered on the lability of the dihydropyridine ring.

Acid/Base Hydrolysis: In both acidic and alkaline environments, the primary mechanism involves the oxidation of the dihydropyridine ring to form the more stable aromatic pyridine ring. ulisboa.ptresearchgate.net Additionally, hydrolysis of the ester side chains can occur, particularly under strong basic conditions. researchgate.net

Oxidation: The mechanism under oxidative stress also involves the aromatization of the dihydropyridine ring, leading to the formation of the pyridine analogue (Impurity D). ulisboa.pt

Photolysis: As previously discussed, UV light exposure initiates an oxygen-independent reaction that results in the aromatization of the dihydropyridine structure. nih.gov The reaction is believed to proceed through short-lived intermediates. nih.gov

Research on Strategies for Enhancing Chemical Stability

Given the susceptibility of amlodipine to degradation, particularly photolysis and hydrolysis, research has focused on formulation and packaging strategies to enhance its stability.

Formulation: Creating fixed-dose combinations can present stability challenges, as interactions between active pharmaceutical ingredients (APIs) can alter degradation rates. For example, the stability of amlodipine can be positively affected when combined with perindopril (B612348) and indapamide (B195227) under certain conditions. nih.gov The use of specific excipients must be carefully evaluated, as some can introduce impurities (like formaldehyde) that may react with the API to form new degradation products.

Packaging: The photolability of amlodipine necessitates protective packaging. Studies have shown that packaging tablets in Alu/PVC/PVDC blisters provides satisfactory photostability, although degradation still occurs over time. ceon.rs After 15 days of exposure to UV and visible radiation, the content of amlodipine besylate in such packaging was reduced by 22.38% and 19.89%, respectively. ceon.rs

Suspensions: For liquid formulations, such as compounded suspensions, stability is a key concern. Studies on amlodipine besylate suspensions in a sugar-free, paraben-free base (SuspendIt) have demonstrated that the formulation can remain physically and chemically stable (retaining at least 90% of the initial drug concentration) for extended periods when stored at refrigerated (5°C) and room temperature (25°C).

Further research into microencapsulation, the use of antioxidants, and the development of more stable salt forms or co-crystals could offer additional avenues for enhancing the chemical stability of amlodipine formulations. nih.gov

Based on a comprehensive search of available scientific literature, no preclinical pharmacological research data was found specifically for the compound named “Bis(aminoethoxy) Amlodipine.” The search results consistently pertain to the well-studied compound Amlodipine, which contains a single (2-aminoethoxy)methyl group as part of its chemical structure.

The prefix "Bis-" implies the presence of two such groups, suggesting "this compound" would be a distinct derivative. However, there is no accessible preclinical research—including in vitro, in vivo, or ex vivo studies—published under this specific chemical name.

Therefore, it is not possible to provide the requested detailed article on the preclinical pharmacology of “this compound” as no data is available in the public domain to populate the specified outline sections. All research found relates directly to Amlodipine.

Preclinical Pharmacological Research Excluding Clinical Human Trial Data

Ex Vivo Tissue Studies

Vascular Smooth Muscle Relaxation Studies in Isolated Tissues (e.g., rat aorta)

No data from in vitro studies examining the effects of Bis(aminoethoxy) Amlodipine (B1666008) on vascular smooth muscle relaxation in isolated tissues such as the rat aorta could be located.

Cardiac Muscle Contractility Assessments in Perfused Organ Models (e.g., Langendorff perfused guinea pig heart)

There are no available studies assessing the impact of Bis(aminoethoxy) Amlodipine on cardiac muscle contractility using perfused organ models like the Langendorff perfused guinea pig heart.

In Vivo Animal Model Research

Hemodynamic Effects in Animal Models (e.g., blood pressure, heart rate, if studied)

No in vivo research has been published detailing the hemodynamic effects, such as changes in blood pressure or heart rate, following the administration of this compound in any animal models.

Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, metabolism, excretion, half-life)

The pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and half-life, of this compound in animal models has not been characterized in the available scientific literature.

Future Directions and Emerging Research Opportunities

Development of Next-Generation Analogues with Tailored Pharmacological Profiles

The development of novel analogues from the Bis(aminoethoxy) Amlodipine (B1666008) scaffold is a primary avenue for future research. The goal is to create molecules with precisely tailored pharmacological profiles, potentially offering improved therapeutic efficacy, better selectivity, and new clinical applications. The 1,4-dihydropyridine (B1200194) ring is a privileged structure in medicinal chemistry, and its activity is highly dependent on the substitutions at various positions. rsc.orgpharmacy180.com

Key structure-activity relationships (SAR) for dihydropyridines have been well-established and provide a roadmap for designing next-generation analogues:

The 1,4-DHP Ring: This core structure is indispensable for activity. Oxidation or reduction of the ring typically leads to a loss of pharmacological effect. pharmacy180.com

Position 4 (Aryl Group): A substituted phenyl ring at the C4 position is critical for optimal calcium channel blocking activity. The nature and position of these substituents can significantly influence potency and receptor binding. pharmacy180.comresearchgate.net

Positions 3 and 5 (Ester Groups): The ester functional groups at the C3 and C5 positions are crucial for activity. rsc.org Modifying these ester groups, for instance by creating asymmetrical esters, can introduce chirality at the C4 position, leading to stereoselective activity where one enantiomer is significantly more potent. pharmacy180.com

Positions 2 and 6 (Alkyl Groups): Small alkyl groups, typically methyl groups, are generally preferred at these positions. The aminoethoxy groups in Bis(aminoethoxy) Amlodipine represent a significant modification at this position, offering a vector for further chemical exploration.

Future research will likely focus on creating libraries of this compound derivatives by systematically altering these key positions. For example, modifying the length and nature of the aminoethoxy side chains could fine-tune the molecule's pharmacokinetic properties. There is a significant opportunity to develop analogues that exhibit selectivity for different subtypes of calcium channels, such as T-type or N-type channels, which could lead to new therapies with fewer side effects than traditional L-type blockers. nih.govnih.gov For instance, third and fourth-generation DHP blockers have been developed to have a slower onset and longer duration of action to prevent reflex tachycardia, or to block multiple channel types for added organ protection. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Dihydropyridine (B1217469) Derivatives for Calcium Channel Modulation

| Structural Position | Feature | Impact on Activity | Citation |

|---|---|---|---|

| N1 | Unsubstituted (-NH-) | Essential for activity; substitution abolishes effect. | pharmacy180.com |

| C2, C6 | Small Alkyl Groups (e.g., -CH₃) | Optimal for activity. | nih.gov |

| C3, C5 | Ester Groups (-COOR) | Crucial for optimizing activity; can influence tissue selectivity. | rsc.orgresearchgate.net |

| C4 | Substituted Phenyl Ring | Aromatic ring is a basic requirement for optimal activity. | researchgate.net |

| C4 Phenyl Substituents | ortho or meta position | Generally provides higher potency than para substitution. | pharmacy180.com |

Integration of Advanced Artificial Intelligence and Machine Learning for Drug Design

The design and optimization of next-generation analogues of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by enabling rapid, in silico evaluation of virtual compound libraries, predicting their biological activity and pharmacokinetic profiles before synthesis is even attempted. japsonline.com

In the context of dihydropyridine derivatives, computational approaches such as molecular docking are already being used to predict the binding efficiency of newly designed compounds with their target proteins, such as L-type calcium channels. japsonline.com For example, researchers have designed libraries of novel DHP derivatives and used docking studies to identify compounds with binding energies superior to existing drugs like amlodipine. japsonline.com

Future applications of AI and ML in the development of this compound analogues could include:

Predictive Modeling: Training ML models on existing SAR data from large dihydropyridine libraries to predict the calcium channel blocking activity of novel, unsynthesized this compound derivatives.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the aminoethoxy-dihydropyridine scaffold, optimized for high affinity to a specific biological target and favorable drug-like properties.

ADMET Prediction: Employing AI algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual analogues, helping to prioritize candidates with the highest chance of success in later-stage development. rsc.org

By leveraging these advanced computational techniques, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, reducing the time and cost associated with traditional drug discovery pipelines.

Exploration of Novel Biological Targets for Aminoethoxy-Dihydropyridine Scaffolds

While the dihydropyridine scaffold is classically associated with L-type calcium channel blockade for the treatment of hypertension, emerging research indicates that this chemical structure possesses a much broader range of biological activities. nih.govdovepress.com This "polypharmacology" opens up exciting possibilities for repurposing the aminoethoxy-dihydropyridine scaffold of this compound for entirely new therapeutic indications.

Recent studies have identified a variety of novel biological targets for DHP derivatives, moving far beyond their cardiovascular applications:

Anticancer Activity: A large-scale screening study identified the DHP class of compounds as having potent anti-tumor activity in models of rhabdomyosarcoma, a type of childhood muscle cancer. nih.gov Crucially, this effect appears to be independent of the L-type voltage-gated calcium channel, suggesting an entirely new mechanism of action. nih.gov This provides a strong rationale for screening this compound and its derivatives for efficacy against various cancer cell lines.

Ion Channel Modulation: Beyond L-type channels, DHP derivatives have been shown to modulate other ion channels, including T-type calcium channels and ATP-sensitive potassium (K-ATP) channels. rsc.orgresearchgate.net Targeting T-type channels is a promising strategy for neurological disorders like epilepsy and pain. nih.gov

Diverse Pharmacological Effects: The DHP scaffold has been linked to a wide array of other potential therapeutic uses, including antimicrobial, anti-inflammatory, analgesic, and anticoagulant activities. nih.gov

The unique "aminoethoxy" substitutions on the this compound core may confer novel binding properties, making it an ideal candidate for exploring these non-canonical targets. Future research should involve screening this compound and its future analogues against a diverse panel of receptors, enzymes, and ion channels to uncover new therapeutic potential.

Table 2: Potential Novel Biological Targets and Therapeutic Areas for Aminoethoxy-Dihydropyridine Scaffolds

| Potential Biological Target | Therapeutic Area | Relevant Findings | Citation |

|---|---|---|---|

| Novel Cancer Target | Oncology (e.g., Rhabdomyosarcoma) | DHP compounds show cell growth inhibition independent of L-type calcium channels. | nih.gov |

| T-type Calcium Channels | Neurology (e.g., Epilepsy, Pain) | Modification of the DHP scaffold can confer selectivity for T-type channels. | rsc.orgnih.gov |

| ATP-sensitive Potassium (K-ATP) Channels | Cardiovascular Disease | Certain DHP derivatives show significant binding to K-ATP channels. | researchgate.netnih.gov |

| Microbial Targets | Infectious Diseases | The DHP scaffold is a component of molecules with demonstrated antimicrobial activity. | nih.gov |

| Inflammatory Pathway Components | Inflammation | DHP derivatives have been synthesized and shown to have anti-inflammatory effects. | rsc.org |

High-Throughput Screening Methodologies for Large Libraries of Derivatives

To unlock the full therapeutic potential of the this compound scaffold, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid, automated testing of tens of thousands of compounds against specific biological targets, making it a cornerstone of modern drug discovery.

The application of HTS in this context would involve two primary strategies:

Combinatorial Synthesis: First, a large and diverse library of molecules based on the this compound structure would be created using combinatorial chemistry. This involves systematically varying the substituents at key positions on the dihydropyridine ring to generate hundreds or thousands of unique analogues.

Broad Target Screening: This newly synthesized library would then be screened against a wide array of biological assays. As demonstrated in the discovery of the anti-rhabdomyosarcoma activity of DHPs, screening large compound collections against disease-specific models can uncover unexpected and valuable therapeutic leads. nih.gov

Future HTS campaigns could screen a this compound-derived library against panels of cancer cell lines, microbial strains, inflammatory pathway targets, and various G-protein coupled receptors and ion channels. The resulting "hits" from these screens would then become the starting points for more focused medicinal chemistry efforts, leading to the development of novel and potent therapeutic agents based on this promising molecular scaffold.

Q & A

Q. What are the standard methodologies for synthesizing Bis(aminoethoxy) Amlodipine, and how do they ensure purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include controlled temperature conditions (e.g., 60–80°C) and purification using column chromatography or recrystallization. Purity validation requires HPLC with UV detection (λ = 237 nm) and comparison to reference standards . Methodological rigor involves monitoring intermediates via thin-layer chromatography (TLC) and confirming structural integrity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability studies follow ICH guidelines Q1A(R2), exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible spectrum). Analytical parameters include:

- Degradation kinetics : Assessed via HPLC peak area reduction over time.

- Impurity profiling : Identify degradation products (e.g., oxidation byproducts) using LC-MS/MS .

- Statistical thresholds : Degradation >5% indicates instability. Control groups must use inert atmospheres (N₂) to isolate oxidative effects .

Q. What in vitro assays are most reliable for assessing this compound’s calcium channel blocking activity?

Use voltage-clamp electrophysiology on transfected HEK293 cells expressing L-type calcium channels. Key parameters:

- IC₅₀ calculation : Dose-response curves with 6–8 concentration points.

- Specificity controls : Compare inhibition to native amlodipine and negative controls (e.g., nifedipine) .

- Data normalization : Express results as % inhibition relative to baseline ion currents .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound in rodent vs. primate models be resolved?

Contradictions often arise from species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2C8 activity). Methodological solutions:

- Interspecies scaling : Apply allometric principles to adjust doses based on body surface area .

- Tracer studies : Use radiolabeled [¹⁴C]-Bis(aminoethoxy) Amlodipine to track metabolite distributions via autoradiography .

- Population PK modeling : Incorporate covariates like hepatic blood flow and protein binding differences .

Q. What computational strategies predict this compound’s binding affinity to non-target proteins (e.g., serum albumin)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are standard. Key steps:

- Binding site identification : Use SiteMap or FTMap to locate hydrophobic pockets.

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate with isothermal titration calorimetry (ITC) .

- Error mitigation : Run triplicate simulations with varied initial conditions to assess reproducibility .

Q. How should researchers address batch-to-batch variability in this compound’s crystallinity during formulation?

Variability stems from polymorphic transitions. Mitigation strategies:

- PAT (Process Analytical Technology) : Implement in-line Raman spectroscopy to monitor crystallization in real time .

- Design of Experiments (DoE) : Optimize solvent-antisolvent ratios and cooling rates using response surface methodology (RSM) .

- QC criteria : Reject batches with >2% amorphous content (confirmed via XRPD) .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

Use nonlinear regression (e.g., Hill equation) to model LD₅₀ and NOAEL. Account for censored data (e.g., survival times) via Kaplan-Meier analysis. For multi-endpoint studies, apply Bonferroni correction to avoid Type I errors .

Q. How can this compound’s mechanism of action be contextualized within existing calcium channel blockade theories?

Link findings to the "modulated receptor hypothesis" using patch-clamp data to quantify state-dependent binding (resting vs. inactivated channels). Theoretical validation requires:

- Competitive binding assays : Compare displacement of [³H]-nitrendipine.

- Mutagenesis studies : Identify critical residues (e.g., pore-forming α1 subunits) affecting affinity .

Tables for Key Methodological Parameters

| Parameter | Recommended Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity Assessment | HPLC-UV (C18 column, acetonitrile:buffer) | ≥98% peak area | |

| Degradation Monitoring | LC-MS/MS (ESI+) | ≤0.5% total impurities | |

| Binding Affinity Calculation | MM-PBSA (ΔG ≤ -7.0 kcal/mol) | RMSD ≤ 2.0 Å (docking poses) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.